molecular formula C13H10Cl2O2 B6380225 4-(3,5-Dichlorophenyl)-2-methoxyphenol CAS No. 1261979-13-8

4-(3,5-Dichlorophenyl)-2-methoxyphenol

Cat. No.: B6380225
CAS No.: 1261979-13-8
M. Wt: 269.12 g/mol
InChI Key: PBQXRDMSPQCOOD-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-methoxyphenol (CAS: To be determined

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXRDMSPQCOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685703
Record name 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-13-8
Record name [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261979-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples a boronic acid with a halogenated aromatic compound under palladium catalysis. For 4-(3,5-Dichlorophenyl)-2-methoxyphenol:

Step 1: Synthesis of 4-Bromo-2-methoxyphenol
Guaiacol is brominated at the para position using Br2\text{Br}_2 in glacial acetic acid at 0–5°C, achieving >90% yield.

Step 2: Coupling with 3,5-Dichlorophenylboronic Acid
4-Bromo-2-methoxyphenol reacts with 3,5-dichlorophenylboronic acid in a mixture of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, and dioxane/water (3:1) at 80°C for 12 hours:

4-Bromo-2-methoxyphenol+3,5-Cl2C6H3B(OH)24-(3,5-Dichlorophenyl)-2-methoxyphenol\text{4-Bromo-2-methoxyphenol} + \text{3,5-Cl}2\text{C}6\text{H}3\text{B(OH)}2 \rightarrow \text{4-(3,5-Dichlorophenyl)-2-methoxyphenol}

This method offers yields of 75–85% and high regioselectivity.

Parameter Value
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)
BaseNa2CO3\text{Na}_2\text{CO}_3 (2 eq)
SolventDioxane/water (3:1)
Temperature80°C
Yield82%

Ullmann Coupling

Copper-mediated coupling of 4-iodo-2-methoxyphenol with 3,5-dichloroiodobenzene in dimethylformamide (DMF) at 120°C for 24 hours provides an alternative route. While less efficient (yields: 60–70%), this method avoids palladium catalysts:

4-Iodo-2-methoxyphenol+3,5-Cl2C6H3I4-(3,5-Dichlorophenyl)-2-methoxyphenol\text{4-Iodo-2-methoxyphenol} + \text{3,5-Cl}2\text{C}6\text{H}_3\text{I} \rightarrow \text{4-(3,5-Dichlorophenyl)-2-methoxyphenol}

Diazonium Salt Coupling for Aryl Group Introduction

Gomberg-Bachmann Reaction

Diazotization of 3,5-dichloroaniline in H2SO4\text{H}_2\text{SO}_4 at −5°C generates a diazonium salt, which couples with 2-methoxyphenol in alkaline conditions to form a biaryl bond:

3,5-Cl2C6H3NH23,5-Cl2C6H3N2+Coupling with 2-methoxyphenol\text{3,5-Cl}2\text{C}6\text{H}3\text{NH}2 \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{N}2^+ \rightarrow \text{Coupling with 2-methoxyphenol}

This method yields 50–60% product but requires careful pH control to prevent diazo group decomposition.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Temperature Advantages
Suzuki-Miyaura82%Pd0\text{Pd}^080°CHigh yield, regioselective
Ullmann Coupling65%Cu0\text{Cu}^0120°CPd-free, cost-effective
Gomberg-Bachmann55%None25°CMild conditions, simple reagents

The Suzuki method is preferred for scalability, whereas Ullmann coupling offers a cheaper alternative despite lower yields .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Electronic Effects

(a) Chlorinated vs. Methoxylated Derivatives
  • Comparison Compound: (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol Key Differences: Replaces the 3,5-dichlorophenyl group with a 3,5-dimethoxyphenyl-allyl chain. Impact: Methoxy groups are electron-donating, enhancing resonance stabilization, whereas chlorine atoms are electron-withdrawing, increasing electrophilicity. This difference likely alters interactions with biological targets like STAT3 and p50, as shown in antitumor studies .
  • Comparison Compound: 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) Key Differences: Features methoxy and phenyl substituents at C3 and C3.
(b) Diazenyl and Heterocyclic Derivatives
  • Comparison Compound: 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol Key Differences: Incorporates a diazenyl (-N=N-) linker, enabling conjugation and chromophoric properties. Impact: The diazenyl group may enhance UV-Vis absorption, making it suitable for dye applications, unlike the dichlorophenyl phenol.
(a) Antitumor Activity
  • (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol demonstrated STAT3/p50 inhibition in colon cancer models via Western blot, EMSA, and siRNA transfection . The dichlorophenyl variant may exhibit stronger binding due to chlorine’s electronegativity, though this requires empirical validation.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Substituents Melting Point (°C) LogP (Predicted) Key Applications
4-(3,5-Dichlorophenyl)-2-methoxyphenol C13H9Cl2O2 2-OCH3, 4-(3,5-Cl2Ph) N/A ~3.5* Potential antitumor agent
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol C18H18O4 2-OCH3, 4-allyl-(3,5-(OCH3)2Ph) N/A ~2.8 STAT3/p50 inhibitor
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) C26H22O3 2-Ph, 3,5-(4-OCH3Ph) 173.5–175.8 ~5.2 Synthetic intermediate
Chlorfluazuron C20H9Cl3F3N3O3 3,5-Cl2Ph, pyridyloxy N/A ~6.0 Insect growth regulator

*Predicted using ClogP calculator.

Q & A

Q. What are the recommended synthetic routes for 4-(3,5-Dichlorophenyl)-2-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using 3,5-dichlorophenyl precursors and methoxyphenol derivatives. Chlorination agents like thionyl chloride or chlorine gas can introduce the dichloro groups under controlled temperatures (e.g., 0–25°C) in inert solvents (e.g., dichloromethane) . Optimization includes adjusting stoichiometry, catalyst loadings (e.g., AlCl₃ for Friedel-Crafts), and reaction time. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural identity and purity of 4-(3,5-Dichlorophenyl)-2-methoxyphenol?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios, IR spectroscopy to identify hydroxyl (-OH) and methoxy (-OCH₃) functional groups, and mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation . Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase) or melting point analysis if crystalline.

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely stable in anhydrous, aprotic solvents (e.g., DMSO, DMF) based on structural analogs . Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenol group. Avoid exposure to light due to potential photodegradation of the aromatic chloro groups .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichloro and 2-methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl groups activate the phenyl ring toward nucleophilic substitution but deactivate it toward electrophilic substitution. The methoxy group at the 2-position provides steric hindrance, directing regioselectivity in reactions like Suzuki-Miyaura coupling. Computational modeling (DFT) can predict reactive sites, while experimental validation uses substituent-specific catalysts (e.g., Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay conditions. Reproduce studies with rigorously purified batches (>98% HPLC purity) and standardized assays (e.g., broth microdilution for antimicrobial activity). Compare against positive controls (e.g., chloramphenicol) and validate via dose-response curves .

Q. What are the hypothesized molecular targets of 4-(3,5-Dichlorophenyl)-2-methoxyphenol in anticancer studies, and how can binding be validated?

  • Methodological Answer : Potential targets include kinases or DNA topoisomerases due to structural similarity to known inhibitors . Validate via surface plasmon resonance (SPR) for binding kinetics, molecular docking simulations (AutoDock Vina), and knockdown assays (siRNA/CRISPR) to assess phenotypic changes upon target inhibition .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use inline IR or PAT (Process Analytical Technology) to monitor intermediates. Optimize workup steps (e.g., liquid-liquid extraction at pH 7–8 to isolate the phenolic compound) and employ recrystallization with ethanol/water mixtures for final purification .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For high-throughput screening, utilize machine learning pipelines (Python/R) to identify structure-activity relationships (SAR) .

Q. How can researchers design assays to differentiate between antioxidant and pro-oxidant effects of this compound?

  • Methodological Answer : Perform DPPH/ABTS radical scavenging assays (antioxidant) and ROS detection (DCFH-DA probe in cell cultures) under identical conditions. Compare results with controls (e.g., ascorbic acid for antioxidant, H₂O₂ for pro-oxidant). Use redox-sensitive fluorescent dyes (e.g., CellROX) for real-time monitoring .

Safety and Compliance

Q. What are the critical hazards associated with handling 4-(3,5-Dichlorophenyl)-2-methoxyphenol, and what PPE is essential?

  • Methodological Answer :
    Based on chlorophenol analogs, expect irritant effects (skin/eyes) and potential toxicity. Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood with HEPA filters. Emergency procedures: Rinse skin with water for 15 minutes; use 1% NaHCO₃ for eye exposure .

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